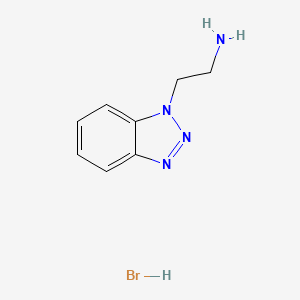
2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide typically involves the reaction of benzotriazole with ethylene diamine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzotriazole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzotriazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The benzotriazole ring is known to interact with metal ions, which can influence the compound’s biological and chemical properties .
相似化合物的比较
Similar Compounds
1H-Benzotriazole: A parent compound with similar chemical properties.
2-(1H-Benzotriazol-1-yl)ethanol: A derivative with an alcohol group instead of an amine.
2-(1H-Benzotriazol-1-yl)acetic acid: A derivative with a carboxylic acid group.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is unique due to its combination of the benzotriazole ring and the ethanamine group, which provides distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
生物活性
2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide (CAS No. 1185439-82-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₈H₁₁BrN₄
- Molecular Weight : 243.10 g/mol
- Structure : The compound features a benzotriazole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- Studies indicate that benzotriazole derivatives can inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cell signaling pathways. For instance, similar compounds have shown inhibitory effects on RET kinase activity, leading to reduced cell proliferation in cancer models .
- Antioxidant Properties :
- Interaction with Receptors :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Therapy
In a study focusing on cancer treatment, derivatives of benzotriazole were evaluated for their ability to inhibit tumor growth. The results indicated that compounds with similar structures to this compound exhibited potent antitumor effects through the downregulation of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective potential of benzotriazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammation within neural tissues .
属性
IUPAC Name |
2-(benzotriazol-1-yl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALFZIAXIQISHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














